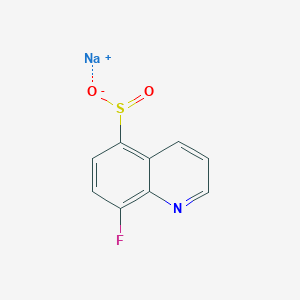![molecular formula C18H36N2O2 B13160843 tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl group, and a tert-butyl carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine derivative is dissolved in the anhydrous solvent, and the base is added. The mixture is cooled, and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at low temperature for a specific period, followed by warming to room temperature and further stirring. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group, resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic benefits.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate depends on its specific application. In general, the compound acts as a protecting group for amines, preventing unwanted reactions at the amine site during synthetic processes. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions.
Molecular Targets and Pathways: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, depending on its structure and functional groups. The pathways involved would depend on the specific biological activity being investigated.
類似化合物との比較
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Comparison: tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is unique due to its specific structure, which includes an ethyl group and a piperidine ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers unique reactivity and selectivity, particularly in the context of protecting group chemistry and the synthesis of complex molecules.
特性
分子式 |
C18H36N2O2 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
tert-butyl N-(4-ethyl-2-piperidin-2-ylhexyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-14(7-2)12-15(16-10-8-9-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChIキー |
NSJUUQWJENVREV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)



![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)








